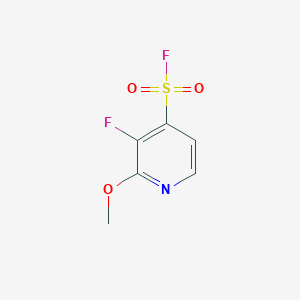

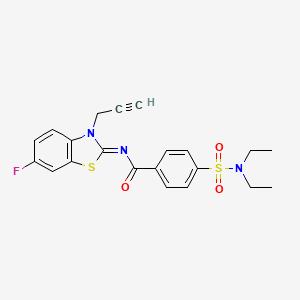

3-氟-2-甲氧基吡啶-4-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides

The study presents a novel copper-free Sandmeyer-type reaction that enables the synthesis of sulfonyl fluorides from aryldiazonium salts using Na2S2O5 and Selectfluor as the sources of sulfur dioxide and fluorine, respectively. This method is practical due to its broad functional group tolerance and its applicability to gram-scale synthesis and late-stage fluorosulfonylation of natural products and pharmaceuticals .

Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles

This research describes a regioselective, metal-free synthesis of 4-fluorosulfonyl 1,2,3-triazoles using bromovinylsulfonyl fluoride. The method extends to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles, which are challenging to access through existing methods .

Tetrabutylammonium Salt Induced Denitration of Nitropyridines

An efficient fluorodenitration method for synthesizing fluoropyridines is reported, mediated by tetrabutylammonium fluoride (TBAF) under mild conditions. This method is generally applicable to 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups. The study also demonstrates hydroxy- and methoxydenitration of nitropyridines using corresponding tetrabutylammonium species .

Acyclic Sulfur–Nitrogen Compounds

The paper reports the synthesis and molecular structures of three acyclic sulfur–nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate. The structures provide insights into the high gas-phase acidity and electron delocalization in these compounds, which is reflected in the shortening of the S–N bond upon deprotonation .

Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling

A mild and environmentally friendly electrochemical approach for synthesizing sulfonyl fluorides is introduced, using thiols or disulfides and potassium fluoride (KF). This method does not require additional oxidants or catalysts and has a broad substrate scope, making it valuable for various applications, including sulfur(VI) fluoride exchange-based "click chemistry" .

Synthesis of F-18 16α-fluoroestradiol

The synthesis of F-18 16α-fluoroestradiol using 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone as a precursor is described. The precursor is easy to produce and stable, allowing for high yields of fluorination with fluoride ion. The labeled fluoroestradiol is obtained after hydrolysis of the protecting group and ring-opened sulfate, with a specific activity greater than 1 Ci per micromole .

科学研究应用

放射性药物合成

研究强调了相关含氟化合物在放射性药物合成中的效用。例如,3-甲氧基甲基-16β,17β-表雌三醇-O-环状砜等化合物已被用作 F-18 16α-氟雌二醇的合成前体,展示了氟化化合物在亲核氟化反应中对创建核医学诊断剂的关键作用 (Lim et al., 1996).

蛋白质和肽标记

另一个重要的应用是开发基于氟吡啶的马来酰亚胺试剂,用于肽和蛋白质的假体标记。此方法涉及与硫醇官能团的选择性偶联,促进有效掺入放射性氟-18 以进行 PET 成像。这些标记剂的合成证明了氟化中间体在生物偶联化学中的重要性,从而可以靶向和有效地对生物过程进行成像 (de Bruin et al., 2005).

有机合成方法

在有机合成中,开发了新的磺酰氟试剂,例如 (E)-2-甲氧基乙烯-1-磺酰氟,用于构建烯胺基磺酰氟,说明了氟化化合物的多功能性。这些方法以最少的副产物提供对不同结构的原子经济型访问,强调了氟化中间体在可持续化学合成中的作用 (Liu, Tang, & Qin, 2023).

此外,使用四丁基氟化铵通过硝基吡啶的氟化硝化反应合成氟吡啶展示了一种温和有效的方法,可将氟原子引入有机分子。此过程强调了氟化试剂在促进有机合成中的关键转化中的效用 (Kuduk, Dipardo, & Bock, 2005).

未来方向

The future directions for research on “3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Fluorinated compounds, in general, are of interest in various fields, including medicinal chemistry and agrochemicals .

属性

IUPAC Name |

3-fluoro-2-methoxypyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYLSQJMVCJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)

![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)